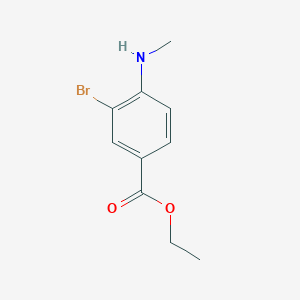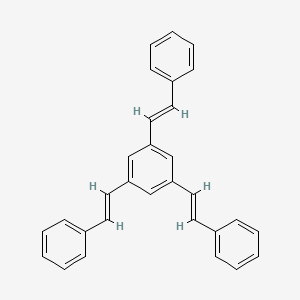
1,3,5-Tri((E)-styryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri((E)-styryl)benzene is an organic compound characterized by a benzene ring substituted with three styryl groups in the 1, 3, and 5 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tri((E)-styryl)benzene can be synthesized through a series of reactions involving the coupling of styrene derivatives with a benzene core. One common method involves the Heck coupling reaction, where 1,3,5-tribromobenzene is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri((E)-styryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the styryl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tri((E)-styryl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 1,3,5-Tri((E)-styryl)benzene involves its interaction with various molecular targets through its conjugated π-electron system. This allows the compound to participate in electron transfer processes, making it useful in applications like photodynamic therapy and as a photosensitizer in organic photovoltaics .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenylbenzene: Similar in structure but lacks the styryl groups, resulting in different photophysical properties.
1,3,5-Tri(azobenzeneethynyl)benzene: Contains azobenzene groups, which impart different optical and electronic properties.
Uniqueness
1,3,5-Tri((E)-styryl)benzene is unique due to its combination of styryl groups and a benzene core, which provides a distinct set of photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propriétés
Formule moléculaire |
C30H24 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1,3,5-tris[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-24H/b19-16+,20-17+,21-18+ |
Clé InChI |
PIZCYBQDMYNJND-VNQRMFGESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


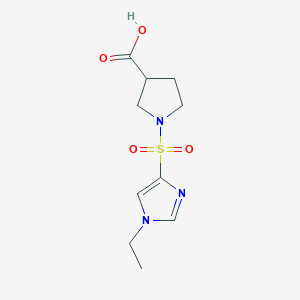

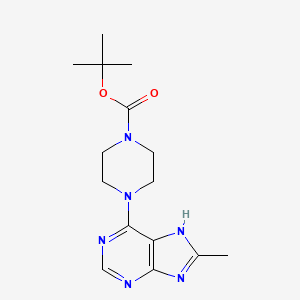
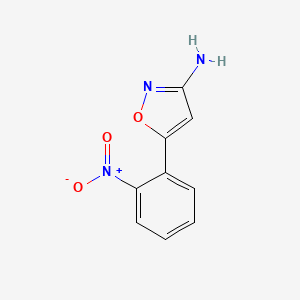

![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
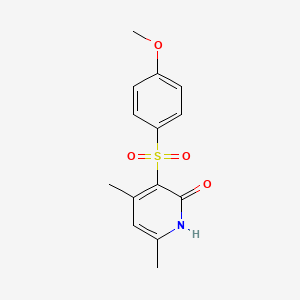

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
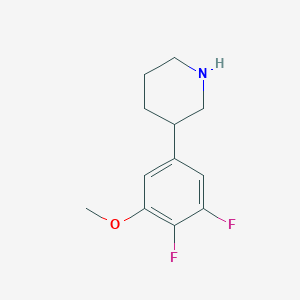
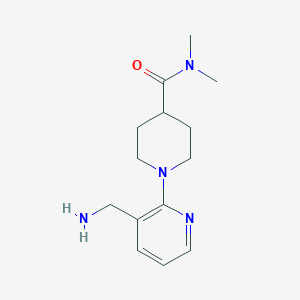
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)
